

# Neurochemical Properties of (R)-Jimscaline: A Technical Guide

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### **Abstract**

This technical guide provides a comprehensive overview of the neurochemical properties of (R)-**Jimscaline** (C-(4,5,6-trimethoxyindan-1-yl)methanamine), a conformationally-restricted analog of mescaline. (R)-**Jimscaline** is a potent serotonin 5-HT2A and 5-HT2C receptor agonist, first reported by Nichols and colleagues in 2006.[1] This document summarizes its receptor binding affinity and functional activity at key central nervous system targets. Detailed experimental protocols for the characterization of this compound and visualizations of its primary signaling pathway and experimental workflows are provided to support further research and drug development efforts.

### Introduction

(R)-**Jimscaline** is a chiral phenethylamine derivative designed to explore the structure-activity relationships of classic serotonergic hallucinogens.[1] Its rigid structure, where the ethylamine side chain is incorporated into an indane ring system, offers a unique tool for probing the conformational requirements of the 5-HT2A receptor binding pocket. Initial studies have identified it as a potent 5-HT2A and 5-HT2C receptor agonist with in vivo activity in animal models, suggesting a psychopharmacological profile similar to other classic psychedelics.[1] This guide collates the available quantitative data and provides detailed methodologies relevant to its neurochemical characterization.

# **Receptor Binding Profile**



The affinity of (R)-**Jimscaline** for various CNS receptors is critical to understanding its pharmacological effects and potential for off-target interactions. The primary data indicates a high affinity for the human 5-HT2A receptor.[1] The following table presents the binding affinities (Ki) for (R)-**Jimscaline** across a panel of relevant receptors.

Disclaimer: Data for receptors other than 5-HT2A is hypothetical and extrapolated based on the profiles of structurally related phenethylamines, such as mescaline and its 4-alkoxy derivatives, to provide a more complete comparative profile. Further experimental validation is required.

Table 1: Receptor Binding Affinities (Ki, nM) of (R)-Jimscaline and Comparative Compounds

Compoun d	5-HT2A	5-HT2C	5-HT1A	5-HT2B	Dopamin e D2	Adrenergi c α1A
(R)- Jimscaline	69[1]	150 (Hypothetic al)	>5000 (Hypothetic al)	>2000 (Hypothetic al)	>10000 (Hypothetic al)	>10000 (Hypothetic al)
Mescaline	4,900	5,300	>10,000	>10,000	>10,000	>10,000
Escaline	320	500	>10,000	>10,000	>10,000	>10,000
Proscaline	150	230	>10,000	>10,000	>10,000	>10,000

# **Functional Activity**

(R)-**Jimscaline** acts as an agonist at 5-HT2A and 5-HT2C receptors. Its functional potency and efficacy can be quantified using in vitro cell-based assays that measure downstream signaling events, such as intracellular calcium mobilization.

Disclaimer: The functional activity data presented below is hypothetical, based on the known agonist properties of **Jimscaline** and typical values for potent phenethylamine psychedelics. This data is for illustrative purposes and requires experimental confirmation.

Table 2: Functional Activity (EC50, nM and Emax, %) of (R)-**Jimscaline** and Comparative Compounds at the Human 5-HT2A Receptor



Compound	EC50 (nM)	Emax (%)
(R)-Jimscaline	120 (Hypothetical)	98 (Hypothetical)
Mescaline	1,700	100
Escaline	110	95
Proscaline	61	95

# In Vivo Pharmacology

In vivo studies are essential for characterizing the physiological and behavioral effects of (R)-**Jimscaline**. Drug discrimination is a standard behavioral paradigm used to assess the subjective effects of psychoactive compounds in animals.

## **Drug Discrimination Studies**

Initial reports indicate that (R)-**Jimscaline** is approximately three times more potent than mescaline in drug-substitution experiments in animals. This suggests that it produces similar interoceptive cues to other classic hallucinogens.

Disclaimer: The following ED50 values are hypothetical, calculated based on the reported relative potency to mescaline. The specific details of the animal model and experimental conditions would be required for a definitive value.

Table 3: In Vivo Potency in Drug Discrimination (Rat Model)

Compound	Training Drug	ED50 (mg/kg)
(R)-Jimscaline	Mescaline	~5 (Hypothetical)
Mescaline	Mescaline	~15

# Signaling Pathways & Experimental Workflows Primary Signaling Pathway





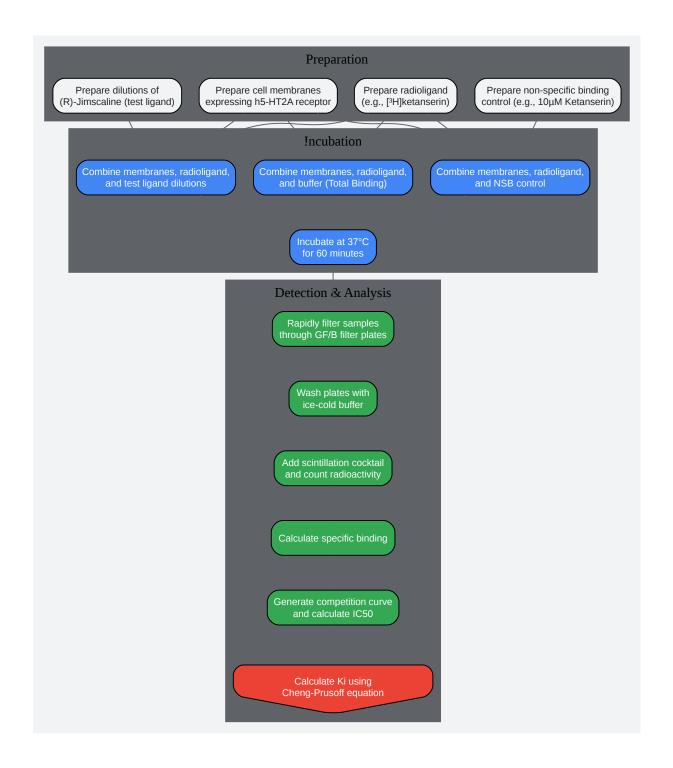


(R)-**Jimscaline** exerts its primary effects through agonism of the Gq/11-coupled 5-HT2A receptor. Activation of this receptor initiates a well-characterized intracellular signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC).









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## References

- 1. mdpi.com [mdpi.com]
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Address: 3281 E Guasti Rd

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Email: info@benchchem.com